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Compound of Interest

Compound Name: 3-Iodopyridine-4-carbonitrile

Cat. No.: B089190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Iodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a halogenated

pyridine derivative that serves as a versatile building block in organic synthesis. Its structure,

featuring both an iodine atom and a nitrile group on the pyridine ring, allows for a variety of

chemical transformations, making it a valuable intermediate in the synthesis of complex organic

molecules, particularly in the fields of medicinal chemistry and materials science. The CAS

number for this compound is 10386-28-4.[1] This guide provides a comprehensive overview of

its properties, synthesis, and key reactions.

Physicochemical Properties
While extensive experimental data for 3-Iodopyridine-4-carbonitrile is not widely published,

data from suppliers and predictions based on its structure provide key insights into its physical

and chemical characteristics.
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Property Value Source

CAS Number 10386-28-4 [1][2][3][4]

Molecular Formula C₆H₃IN₂ [2][5]

Molecular Weight 230.01 g/mol [4]

Appearance
Cream to pale yellow or pale

brown crystals or powder
[2]

Purity (typical) ≥97.5% (GC) [2]

Predicted XlogP 1.2 [5]

Monoisotopic Mass 229.9341 Da [5]

Synthesis
A definitive, peer-reviewed synthesis protocol for 3-Iodopyridine-4-carbonitrile is not readily

available in the literature. However, a plausible synthetic route can be devised based on

established methods for the iodination of pyridine rings, particularly those activated by an

electron-withdrawing group like a nitrile. One such general approach involves the ortho-

iodination of a pyridine precursor.

Hypothetical Synthesis Workflow

Hypothetical Synthesis of 3-Iodopyridine-4-carbonitrile

4-Cyanopyridine 1. LDA or other strong base
2. Iodine (I₂)

Directed ortho-metalation
3-Iodopyridine-4-carbonitrile
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Caption: A potential synthetic route to 3-Iodopyridine-4-carbonitrile.

Experimental Protocol (Hypothetical)
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This protocol is adapted from general procedures for the ortho-iodination of substituted

pyridines.

Materials:

4-Cyanopyridine

Lithium diisopropylamide (LDA) or a similar non-nucleophilic strong base

Iodine (I₂)

Anhydrous tetrahydrofuran (THF)

Diisopropylamine

n-Butyllithium

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Organic solvent for extraction (e.g., ethyl acetate)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or

nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a

dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium. Stir the mixture at

-78 °C for 30 minutes.

Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-

cyanopyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this

temperature for 1-2 hours to ensure complete deprotonation at the C3 position.

Iodination: A solution of iodine (I₂) in anhydrous THF is then added slowly to the reaction

mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours
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and then gradually warmed to room temperature.

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of

sodium thiosulfate to reduce any excess iodine. The aqueous layer is then extracted with an

organic solvent such as ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization to afford pure 3-iodopyridine-4-carbonitrile.

Chemical Reactivity and Applications
The presence of the iodo and cyano groups on the pyridine ring makes 3-Iodopyridine-4-
carbonitrile a valuable substrate for various cross-coupling reactions, enabling the introduction

of diverse functional groups.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organohalide and an organoboron compound. 3-Iodopyridine-4-carbonitrile, being an aryl

iodide, is an excellent substrate for this reaction. This allows for the formation of a new carbon-

carbon bond at the 3-position of the pyridine ring, leading to the synthesis of various biaryl and

heteroaryl compounds.

Suzuki-Miyaura Coupling Workflow
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Suzuki-Miyaura Coupling of 3-Iodopyridine-4-carbonitrile

3-Iodopyridine-4-carbonitrile

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃, Cs₂CO₃)

Aryl/Heteroaryl
Boronic Acid or Ester

3-(Aryl/Heteroaryl)pyridine-4-carbonitrile
C-C bond formation
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

3-Iodopyridine-4-carbonitrile

Aryl or heteroaryl boronic acid or boronate ester

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

To a reaction vessel, add 3-iodopyridine-4-carbonitrile, the boronic acid or ester (typically

1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).

Add the degassed solvent(s).
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Add the palladium catalyst (typically 1-5 mol%).

The reaction mixture is heated to the desired temperature (often 80-120 °C) and stirred until

the starting material is consumed, as monitored by TLC or LC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with water, and

extracted with an organic solvent.

The combined organic layers are washed, dried, and concentrated. The crude product is

then purified by chromatography or recrystallization.

Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction

between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming

carbon-carbon bonds between sp² and sp hybridized carbon atoms. 3-Iodopyridine-4-
carbonitrile can be readily coupled with various terminal alkynes to introduce an alkynyl

moiety at the 3-position.

Sonogashira Coupling Workflow

Sonogashira Coupling of 3-Iodopyridine-4-carbonitrile

3-Iodopyridine-4-carbonitrile

Pd Catalyst (e.g., Pd(PPh₃)₄)
Cu(I) Co-catalyst (e.g., CuI)
Base (e.g., Et₃N, piperidine)

Terminal Alkyne

3-(Alkynyl)pyridine-4-carbonitrile
C-C bond formation
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Caption: General workflow for the Sonogashira coupling reaction.[6]
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General Experimental Protocol for Sonogashira Coupling:

Materials:

3-Iodopyridine-4-carbonitrile

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine, piperidine)

Solvent (e.g., THF, DMF)

Procedure:

To a reaction vessel under an inert atmosphere, add 3-iodopyridine-4-carbonitrile, the

palladium catalyst, and copper(I) iodide.

Add the solvent and the amine base.

Add the terminal alkyne (typically 1.1-1.5 equivalents).

The reaction mixture is stirred at room temperature or slightly elevated temperatures until

completion.

The reaction mixture is then typically filtered to remove the amine salt, and the filtrate is

concentrated.

The residue is taken up in an organic solvent and washed with water or a mild acid to

remove the remaining amine.

The organic layer is dried and concentrated, and the product is purified by chromatography

or recrystallization.

Biological Relevance and Potential Applications
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While specific biological studies on 3-Iodopyridine-4-carbonitrile are limited, the

cyanopyridine scaffold is a known pharmacophore present in various biologically active

molecules. For instance, various cyanopyridine derivatives have been investigated for their

anticancer properties.[7][8] The ability to functionalize the 3-position of the pyridine ring through

cross-coupling reactions makes 3-Iodopyridine-4-carbonitrile a valuable starting material for

the synthesis of libraries of compounds for drug discovery programs, particularly in the

development of kinase inhibitors and other targeted therapies.

Safety Information
As with any chemical reagent, 3-Iodopyridine-4-carbonitrile should be handled with

appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment,

including safety glasses, gloves, and a lab coat, should be worn. For detailed safety

information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Hazard Statements (based on GHS classifications for similar compounds):

Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Conclusion
3-Iodopyridine-4-carbonitrile is a synthetically useful building block with significant potential

in the development of novel compounds for medicinal chemistry and materials science. Its

reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and

Sonogashira couplings allows for the straightforward introduction of a wide range of

substituents, facilitating the exploration of structure-activity relationships in drug discovery and

the synthesis of functional materials. While detailed experimental data for this specific

compound is not abundant in the public domain, the information available for structurally

related molecules provides a solid foundation for its application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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